Spiro[5.6]dodeca-1,4-dien-3-one
Description
Significance and Unique Structural Characteristics of Spirocyclic Systems
Spirocyclic compounds are a class of organic molecules characterized by the presence of at least two rings connected by a single, common atom known as the spiro atom. wikipedia.org This structural motif imparts a distinct three-dimensionality to the molecule, a feature that is highly sought after in modern drug discovery and materials science. rsc.orgrsc.org Unlike flat, aromatic systems, the spirocyclic framework allows for a more precise spatial arrangement of functional groups, which can lead to enhanced biological activity and selectivity. rsc.orgrsc.org
The spiro atom, which is a quaternary carbon in carbocyclic spiro compounds, creates a point of significant steric constraint and conformational rigidity. wikipedia.orgnih.gov This rigidity can be advantageous in medicinal chemistry by reducing the entropic penalty upon binding to a biological target. rsc.org Furthermore, the unique geometry of spirocycles often leads to novel chemical space, providing opportunities for the development of new intellectual property. rsc.org The inherent chirality that can arise from the spiro center, even in the absence of other stereocenters, adds another layer of complexity and potential for stereospecific interactions. wikipedia.org
Spirodienones, a subclass of spirocycles, incorporate a dienone moiety within one of the rings. nih.gov This functional group not only possesses its own unique reactivity but also influences the electronic properties of the entire spirocyclic system. nih.gov The combination of the spirocyclic core and the dienone functionality makes these compounds valuable building blocks in organic synthesis. nih.gov
Historical Development and Academic Context of Spiro[5.6]dodeca-1,4-dien-3-one
The study of spirocyclic compounds has a history stretching back over a century. researchgate.net The development of synthetic methods to access these unique structures has been a continuous area of research in organic chemistry. Early methods often relied on intramolecular cyclization reactions, and these approaches have been refined over time to improve efficiency and yield. evitachem.com
The academic interest in spiro compounds, including spirodienones, stems from their presence in a variety of natural products with diverse biological activities. nih.gov The quest to synthesize these natural products has often driven the development of new synthetic methodologies for constructing the spirocyclic core.
Contemporary Research Relevance and Unifying Themes in Spirodienone Chemistry
Contemporary research on spirodienones, including structures like this compound, is vibrant and multifaceted. A significant focus lies in the development of novel and efficient synthetic methods. Modern approaches include electrochemical dearomative spirocyclization, which offers a clean and rapid route to these compounds. rsc.org
A unifying theme in spirodienone chemistry is their application as versatile intermediates in organic synthesis. The dienone functionality can participate in a variety of chemical transformations, allowing for the elaboration of the spirocyclic scaffold into more complex molecular architectures. This has made them valuable in the synthesis of natural products and their analogues.
Furthermore, spirodienone derivatives are being explored for their potential in medicinal chemistry. nih.gov The unique three-dimensional shape of these molecules makes them attractive candidates for targeting protein-protein interactions and other challenging biological targets. rsc.org Research has also extended into the field of materials science, where the rigid structure of spiro compounds can be exploited to create materials with specific optical or electronic properties. tandfonline.com The exploration of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases highlights the ongoing search for novel therapeutic applications of spirocyclic systems. nih.gov
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not explicitly found for 1,4-dien-3-one isomer. 4728-93-2 for Spiro[5.6]dodeca-7,10-dien-1-one. evitachem.com |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| SMILES | C1CCC2(CC1)C=CC(=O)C=C2 |
Table 2: Related Spirocyclic Compounds and their Significance
| Compound Name | CAS Number | Significance/Application |
|---|---|---|
| Spiro[5.6]dodec-1-en-3-one | 60033-38-7 | Reference standard for pharmaceutical testing. biosynth.com |
| Spiro[5.6]dodeca-7,10-dien-1-one | 4728-93-2 | Investigated for potential anticancer properties and as an intermediate in organic synthesis. evitachem.com |
| Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Not available | Potential inhibitors of SARS-CoV-2 proteases. nih.gov |
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
spiro[5.6]dodeca-1,4-dien-3-one |
InChI |
InChI=1S/C12H16O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
WWZVHKXUINQNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C=CC(=O)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Spiro 5.6 Dodeca 1,4 Dien 3 One
Diverse Synthetic Routes and Strategies
The construction of the spiro[5.6]dodecane framework and the introduction of the dienone functionality require sophisticated synthetic approaches. Chemists have developed a variety of methods, ranging from classical annulation reactions to modern transition metal-catalyzed processes, to access this and related structures.
Annulation and Cyclization Approaches
Annulation and cyclization reactions are fundamental strategies for the formation of cyclic and spirocyclic systems. These methods involve the construction of a new ring onto a pre-existing scaffold.
Enamine-mediated spiroannelation has proven to be a valuable tool for the synthesis of spirocyclic ketones. This approach typically involves the reaction of an enamine, derived from a cyclic ketone, with a suitable Michael acceptor. For instance, the spiroannelation of an enamine of a cyclopentanone (B42830) derivative with 1-methoxy-3-buten-2-one has been utilized as a key step in the total synthesis of the spirosesquiterpene (−)-acorenone. researchgate.net This strategy highlights the potential for creating spirocyclic frameworks, including those related to the spiro[5.6]dodecane system. The reaction proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation and dehydration sequence, effectively constructing the spirocyclic core. researchgate.net The use of enamines derived from cyclohexanones and their reaction with appropriate cycloheptenone precursors could provide a direct route to the spiro[5.6]dodecanone skeleton, which can then be further functionalized.
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the formation of six-membered rings and have been applied to the synthesis of complex molecular architectures. nih.gov An intermolecular Diels-Alder reaction between a diene and a dienophile can be envisioned as a strategy to construct the cyclohexene (B86901) ring of the spiro[5.6]dodeca-1,4-dien-3-one system. For example, a suitably substituted cycloheptylidene-containing diene could react with a dienophile to form the desired spirocyclic framework. The Diels-Alder reaction is known for its high degree of stereocontrol, which is crucial for establishing the desired stereochemistry at the newly formed stereocenters. nih.gov
Intramolecular cycloadditions offer another elegant approach to spirocyclic systems. nih.gov A substrate containing both a diene and a dienophile tethered together can undergo an intramolecular cycloaddition to form the spirocyclic product. For instance, a cycloheptane (B1346806) ring bearing a tethered diene and dienophile could cyclize to form the spiro[5.6]dodecane skeleton. nih.gov This strategy often provides excellent control over the regioselectivity and stereoselectivity of the reaction.
Three-component 1,3-dipolar cycloaddition reactions have also emerged as a powerful tool for the synthesis of complex spirocyclic compounds, often with high diastereoselectivity. researchgate.netresearchgate.net These reactions involve the in situ generation of a 1,3-dipole, which then reacts with a dipolarophile. While not directly applied to this compound in the provided context, the principle of multicomponent reactions leading to spirocycles is a significant advancement in the field. nih.govrsc.orgnih.gov
| Cycloaddition Type | Reactants | Product Type | Key Features |
| Intermolecular Diels-Alder | Diene and Dienophile | Substituted Cyclohexene | High stereocontrol, versatile for complex architectures. nih.gov |
| Intramolecular Cycloaddition | Tethered Diene and Dienophile | Spirocyclic System | Excellent regio- and stereoselectivity. nih.gov |
| Three-Component 1,3-Dipolar | 1,3-Dipole, Dipolarophile, Third Component | Complex Spirocycles | High diastereoselectivity, one-pot synthesis. researchgate.netresearchgate.net |
Transition metal catalysis has revolutionized organic synthesis, and cycloisomerization reactions are a prime example of their power. researchgate.net Rhodium(I) complexes have been shown to catalyze the cycloisomerization of 1,5-bisallenes, leading to the formation of seven-membered rings. nih.gov This methodology could be adapted to synthesize the cycloheptane portion of the spiro[5.6]dodecane system. A subsequent ring-closing metathesis or other cyclization strategy could then be employed to complete the spirocyclic framework. Rhodium-catalyzed cycloisomerization of 1,6-allenenes has also been developed to afford six-membered exocyclic 1,3-dienes, which could serve as precursors to the dienone moiety. rsc.org
Gold catalysts have also emerged as powerful tools for alkyne activation and subsequent cycloisomerization reactions. nih.govnih.gov A gold-catalyzed cycloisomerization of an appropriately substituted alkyne-diol could potentially be employed to construct the spiro[5.6]dodecane skeleton. This method has been successfully used in the synthesis of oxygenated 5,5-spiroketals. nih.govnih.gov
| Catalyst | Substrate | Product | Reference |
| Rhodium(I) | 1,5-Bisallenes | Seven-membered rings | nih.gov |
| Rhodium/Diphosphine | 1,6-Allenenes | Six-membered exocyclic 1,3-dienes | rsc.org |
| Gold(I) Chloride | Alkyne-diol | Oxygenated 5,5-spiroketals | nih.govnih.gov |
Dehydrogenation and Aromatization Protocols for Dienone Formation
Once the spiro[5.6]dodecanone or a partially saturated precursor is synthesized, the introduction of the dienone functionality is a crucial step. Dehydrogenation is a common method to create carbon-carbon double bonds. wikipedia.org A widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govwikipedia.orgorganic-chemistry.org DDQ is a powerful oxidant capable of dehydrogenating ketones to form α,β-unsaturated ketones and further to dienones. nih.govwikipedia.orgyoutube.com The reaction of spiro[5.6]dodecan-3-one with DDQ would be a direct approach to introduce the double bonds and form this compound. The mechanism of DDQ dehydrogenation typically involves a hydride transfer from the substrate to the quinone. nih.govyoutube.com Catalytic methods using DDQ in combination with a co-oxidant are also being developed to make the process more sustainable. nih.gov
Aromatization of a suitable precursor can also lead to the formation of the dienone system. wikipedia.org For example, a spirocyclic compound containing a cyclohexene or cyclohexadiene ring could be oxidized to the corresponding dienone.
| Reagent | Substrate | Product | Key Features |
| DDQ | Saturated or partially unsaturated ketone | α,β-Unsaturated ketone or dienone | Powerful oxidant, well-established methodology. nih.govwikipedia.orgorganic-chemistry.org |
| DDQ (catalytic) with co-oxidant | Saturated or partially unsaturated ketone | α,β-Unsaturated ketone or dienone | More sustainable approach. nih.gov |
Stereoselective and Enantioselective Synthesis of Spirocyclic Analogs
The development of stereoselective and enantioselective methods for the synthesis of spirocyclic compounds is a major focus in modern organic chemistry, as the three-dimensional arrangement of atoms is critical for their biological activity. rsc.org While the provided information does not detail the enantioselective synthesis of this compound itself, the principles of asymmetric synthesis are broadly applicable to its analogs.
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spiro compounds. iisc.ac.inacs.orgrsc.org Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions to produce spirocycles with high enantiomeric excess. rsc.orgnih.gov For instance, organocatalytic cascade reactions have been developed for the enantioselective synthesis of spirooxindoles and other spirocyclic frameworks. iisc.ac.inrsc.org These methodologies often involve Michael additions, aldol reactions, or cycloadditions under the control of a chiral catalyst. The combination of organocatalysis with transition-metal catalysis offers another powerful approach to enantiomerically enriched spirocyclic compounds. nih.gov
The synthesis of chiral spirocyclic analogs of this compound could be achieved by employing chiral starting materials, chiral auxiliaries, or asymmetric catalysis in any of the key bond-forming steps. For example, an enantioselective enamine-mediated spiroannelation or an asymmetric Diels-Alder reaction could be employed to set the stereochemistry of the spirocenter.
Derivatization and Functionalization of the this compound Skeleton
The reactivity of this compound is primarily dictated by the electrophilic nature of the cross-conjugated dienone system and the potential for functionalization of the seven-membered alicyclic ring. These features allow for a diverse range of chemical modifications, leading to a variety of derivatives with potentially interesting properties.
Chemical Modifications of the Dienone Moiety
The cross-conjugated dienone system in this compound is a versatile functional group that can undergo a multitude of chemical transformations. The presence of two electrophilic double bonds and a carbonyl group allows for selective reactions to modify this part of the molecule.
Key potential reactions include:
Michael Addition: The β-carbon atoms of the dienone system are susceptible to nucleophilic attack in a Michael-type addition. A wide range of nucleophiles, including organocuprates, enolates, amines, and thiols, could be employed to introduce various substituents at the 5-position. Softer nucleophiles would be expected to favor 1,6-conjugate addition.
Reduction Reactions: The carbonyl group and the double bonds can be selectively reduced. For instance, sodium borohydride (B1222165) would likely reduce the ketone to the corresponding alcohol. Catalytic hydrogenation could lead to the reduction of one or both double bonds, depending on the catalyst and reaction conditions, ultimately yielding the saturated spirocyclic ketone or alcohol. Dissolving metal reductions, such as the Birch reduction, could also lead to selective reduction of the dienone system.
Epoxidation: The electron-deficient double bonds of the dienone can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of this reaction would be of particular interest, potentially favoring the more accessible double bond.
Diels-Alder Reactions: The dienone itself can act as a dienophile in Diels-Alder reactions, reacting with a suitable diene to construct a new six-membered ring fused to the cyclohexadienone core.
Photochemical Rearrangements: Cross-conjugated dienones are known to undergo a variety of photochemical rearrangements, such as the lumiketone rearrangement, which could lead to the formation of complex polycyclic structures.
| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |
| This compound | R₂CuLi | 5-Alkyl-spiro[5.6]dodec-1-en-3-one | Michael Addition |
| This compound | NaBH₄, CeCl₃ | Spiro[5.6]dodeca-1,4-dien-3-ol | Carbonyl Reduction |
| This compound | H₂, Pd/C | Spiro[5.6]dodecan-3-one | Hydrogenation |
| This compound | m-CPBA | 1,2-Epoxy-spiro[5.6]dodec-4-en-3-one | Epoxidation |
| This compound | Butadiene | Tricyclic adduct | Diels-Alder Reaction |
Elaboration of the Alicyclic Ring System
The seven-membered alicyclic ring of this compound offers opportunities for functionalization, although it is generally less reactive than the dienone moiety.
Potential transformations of the cycloheptane ring include:
Free-Radical Halogenation: Introduction of a halogen atom, such as bromine, onto the alicyclic ring could be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation. This would provide a handle for further nucleophilic substitution reactions.
Ring-Contraction and Ring-Expansion Reactions: Although more complex, methodologies could be envisioned to alter the size of the seven-membered ring. For example, a Favorskii rearrangement of an α-halo ketone derivative could potentially lead to a ring-contracted spiro[4.6] system.
Remote Functionalization: Advanced C-H activation methodologies could potentially be employed to selectively introduce functional groups at specific positions on the cycloheptane ring, although this would likely be a significant synthetic challenge.
| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |
| This compound | NBS, AIBN | Bromo-spiro[5.6]dodeca-1,4-dien-3-one | Radical Halogenation |
Synthesis of Spiro-Heterocyclic Hybrids and Analogs
A particularly exciting application of this compound is its potential use as a building block for the synthesis of novel spiro-heterocyclic hybrids. Such compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
Common strategies for the synthesis of spiro-heterocycles that could be applied to this compound include:
Hetero-Diels-Alder Reactions: The dienone can participate as the dienophile in hetero-Diels-Alder reactions with heterodienes (e.g., azadienes, oxadienes) to form spiro-fused heterocyclic systems. nih.govresearchgate.netrsc.orgnortheastern.eduillinois.edu
1,3-Dipolar Cycloadditions: The double bonds of the dienone can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones. nih.govwikipedia.orgijrpc.comresearchgate.netresearchgate.net This would lead to the formation of five-membered heterocyclic rings spiro-fused to the cyclohexenone core. For example, reaction with a nitrile oxide could yield a spiro-isoxazoline derivative.
Condensation Reactions: The ketone functionality can be used as a handle to build heterocyclic rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of spiro-pyrazolines. Similarly, reaction with hydroxylamine (B1172632) could yield a spiro-oxazine derivative. The synthesis of spiro-oxindoles from related spiro-dienone precursors has been documented in the literature, suggesting a potential pathway for analogous transformations. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.net
| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |
| This compound | 1-Aza-1,3-butadiene | Spiro-dihydropyridine derivative | Hetero-Diels-Alder |
| This compound | Benzonitrile oxide | Spiro-isoxazoline derivative | 1,3-Dipolar Cycloaddition |
| This compound | Hydrazine hydrate | Spiro-pyrazoline derivative | Condensation/Cyclization |
| This compound | Hydroxylamine | Spiro-oxazine derivative | Condensation/Cyclization |
Mechanistic Organic Chemistry and Reactivity of Spiro 5.6 Dodeca 1,4 Dien 3 One
Thermal Rearrangements and Pyrolysis Pathways
The application of heat to Spiro[5.6]dodeca-1,4-dien-3-one and its derivatives can induce a variety of complex rearrangements and decompositions. These reactions are often studied under flash vacuum pyrolysis (FVP) conditions to isolate and characterize the primary products and understand the underlying reaction pathways.
Intramolecular [1,n]-Sigmatropic Shifts and Isomerizations
Under thermal conditions, this compound can undergo intramolecular hydrogen shifts, a type of pericyclic reaction known as a sigmatropic shift. These shifts can lead to the isomerization of the dienone. For instance, a researchgate.netnih.gov-hydride shift could potentially lead to the formation of an isomeric dienol, which could then tautomerize back to a different ketone.
The study of related spiro systems provides insight into the types of isomerizations that might occur. For example, the endo-exo isomerization of Diels-Alder adducts at high temperatures is thought to proceed through a retro-Diels-Alder/Diels-Alder sequence, which is a form of thermal isomerization. wikipedia.org
Retro-Diels-Alder Reactions and Related Cycloreversions
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction and is a prominent pathway in the pyrolysis of cyclohexene-containing structures. wikipedia.orgmasterorganicchemistry.com This pericyclic reaction involves the concerted cleavage of two sigma bonds, resulting in the formation of a diene and a dienophile. For this compound, an rDA reaction would involve the fragmentation of the cyclohexadiene ring.
While the direct rDA of the parent compound is not extensively detailed in the provided search results, the pyrolysis of a related compound, spiro[5.6]dodeca-1,4,9-trien-3-one, has been studied. researchgate.net The products of this reaction suggest complex rearrangements are at play. Generally, rDA reactions are thermodynamically favored at high temperatures. wikipedia.orgmasterorganicchemistry.com The stability of the resulting products, such as the formation of an aromatic ring and the liberation of a small gaseous molecule like CO2, can provide a strong driving force for the reaction to proceed under milder conditions. masterorganicchemistry.com
Table 1: Key Aspects of Retro-Diels-Alder Reactions
| Feature | Description |
| Reaction Type | Pericyclic, Cycloelimination |
| Mechanism | Concerted, single-step process |
| Driving Force | Increased temperature, formation of stable products |
| Stereochemistry | The stereochemistry of the starting material is preserved in the products. |
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the thermal rearrangements of this compound is crucial for a complete mechanistic picture. The transition state for a retro-Diels-Alder reaction is the same as for the forward Diels-Alder reaction. masterorganicchemistry.com Computational studies are often employed to model these high-energy states and intermediates.
In the pyrolysis of spiro[5.6]dodeca-1,4,9-trien-3-one, a proposed mechanism for the formation of the observed isomeric products was put forth, indicating the complexity of the reaction cascade that can follow an initial thermal event. researchgate.net The identification of transient reactive species is a key challenge in these studies.
Catalytic and Stoichiometric Reactions
The reactivity of this compound can be significantly influenced by the presence of acids, bases, or metal catalysts. These reagents can open up new reaction pathways that are not accessible under purely thermal conditions.
Acid- and Base-Catalyzed Transformations
Acid catalysis can facilitate a variety of transformations in dienone systems. For instance, treatment of related spiro[5.4]decenones with trifluoroacetic acid (TFA) leads to a domino reaction involving elimination and double Wagner-Meerwein rearrangements to form bicyclo[4.4.0]deca-1,4-dien-3-ones. researchgate.net It is plausible that this compound could undergo similar acid-catalyzed skeletal rearrangements.
Base catalysis, on the other hand, can promote reactions such as enolate formation, which can lead to aldol-type reactions or other condensations if a suitable reaction partner is present. The use of a Brønsted base catalyst in conjunction with photoredox catalysis has been shown to enable intramolecular cyano group migration in related systems. researchgate.net
Table 2: Examples of Acid- and Base-Catalyzed Reactions in Related Systems
| Catalyst Type | Reaction Type | Example | Reference |
| Brønsted Acid (p-TsOH) | Spirocyclization | Synthesis of spiroisoindolinones | researchgate.net |
| Brønsted Base (Cs2CO3) | Alkylcyanation | Intramolecular cyano group migration | researchgate.net |
| Lewis Acid (Sc(OTf)3) | Spirocyclization | Synthesis of spiroisoindolinones | researchgate.net |
| Trifluoroacetic Acid (TFA) | Rearrangement | Domino β-Elimination-Double-Wagner-Meerwein-Rearrangement | researchgate.net |
Metal-Mediated Cycloadditions and Rearrangements
Transition metals can mediate a wide range of reactions, including cycloadditions and rearrangements. While specific metal-mediated reactions of this compound were not found in the search results, related chemistries provide a basis for potential reactivity. For example, visible-light-driven dearomatization of benzylmalonates to form spiro-1,4-cyclohexadienes can be achieved using photoredox catalysis. researchgate.net This suggests that photochemical methods could be employed to induce novel transformations in this compound.
Photochemical Reactivity and Excited State Transformations
The photochemical reactivity of cross-conjugated dienones is characterized by a series of complex rearrangements that are highly dependent on the reaction conditions and the specific substitution pattern of the molecule. The irradiation of these compounds typically leads to the formation of various isomeric products through intricate excited-state transformations.
A seminal study on a closely related analog, a methyl-substituted this compound, provides critical insights into the expected photochemical behavior. rsc.orgrsc.org Irradiation of this spirodienone in an oxygen-free benzene (B151609) solution resulted in a high-yield isomerization to a linearly conjugated dienone. rsc.org This transformation is a common photochemical pathway for cross-conjugated dienones.
Interestingly, the course of the reaction is dramatically altered by the presence of iodine. When the irradiation of the methyl-substituted spirodienone was carried out in benzene with added iodine, the isomeric dienone was not formed. rsc.orgrsc.org Instead, two new isomeric products, identified as methylenecyclopentenones, were isolated. rsc.org These two isomers were found to be readily interconvertible upon further irradiation, both in the presence and absence of iodine. rsc.org This suggests that iodine intercepts a key intermediate in the primary photochemical rearrangement, diverting the reaction towards a different product manifold. rsc.org
The excited states of cross-conjugated dienones are central to their photochemical reactivity. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically of n-π* character. photonics.ru This is often followed by efficient intersystem crossing (ISC) to the corresponding triplet state (T₁), from which many of the characteristic dienone rearrangements occur. The triplet state is a diradical species, which allows for a variety of bond-forming and bond-breaking processes. While specific experimental data on the excited states of this compound are not available, the general behavior of dienones suggests that both singlet and triplet excited states would be involved in its photochemistry.
Table 1: Photochemical Reaction Products of a Methyl-Substituted this compound Analog rsc.org
| Reaction Conditions | Starting Material | Major Product(s) |
| Irradiation in oxygen-free benzene | Methyl-substituted this compound | Isomeric linearly conjugated dienone |
| Irradiation in benzene with iodine | Methyl-substituted this compound | Geometrical isomers of a methylenecyclopentenone |
Structure-Reactivity Relationships within the this compound Framework
The reactivity of this compound is intrinsically linked to its unique structural features, namely the cross-conjugated dienone system and the spirocyclic seven-membered ring. These elements dictate the electronic properties and steric environment of the molecule, thereby influencing its photochemical behavior.
The cross-conjugated system, where two carbon-carbon double bonds are conjugated to a carbonyl group but not to each other, is the key chromophore responsible for the absorption of UV light and the subsequent photochemical transformations. The presence of this moiety leads to a lower energy gap between the ground and excited states compared to non-conjugated systems. youtube.com The specific nature of the excited state, whether it is n-π* or π-π*, and its lifetime are crucial in determining the reaction pathway.
The spirocyclic [5.6] system imposes significant conformational constraints on the molecule. The seven-membered cycloheptane (B1346806) ring is flexible and can adopt several conformations, which can influence the orbital overlap and the steric accessibility of different parts of the molecule. This, in turn, can affect the regioselectivity and stereoselectivity of the photochemical rearrangements. For instance, steric hindrance imposed by the spiro-fused ring can favor certain reaction pathways over others that might be observed in simpler, non-spirocyclic dienones.
Furthermore, the nature of substituents on the dienone framework can have a profound impact on the photochemical outcome. As demonstrated by the work on the methyl-substituted analog, even a small alkyl group can direct the reaction towards specific products. rsc.orgrsc.org Electron-withdrawing or electron-donating groups at different positions on the cyclohexadienone or the spiro-fused ring would be expected to modulate the electron distribution in the excited state, thereby influencing the stability of intermediates and transition states and ultimately controlling the product distribution. For example, studies on other bicyclic cross-conjugated dienones have shown that electron-withdrawing groups can significantly alter the course of photochemical rearrangements. datapdf.com
In essence, the photochemical reactivity of the this compound framework is a delicate interplay between the inherent electronic properties of the cross-conjugated dienone and the steric and conformational effects imparted by the spiro-fused seven-membered ring.
Advanced Spectroscopic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the intricate stereochemical and conformational landscape of Spiro[5.6]dodeca-1,4-dien-3-one. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the connectivity of atoms and the spatial relationships between different parts of the molecule.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment and through-space interactions. The vinylic protons of the cyclohexadiene ring are expected to resonate in the downfield region, typically between δ 5.5 and 7.0 ppm, due to the deshielding effect of the double bonds and the conjugated carbonyl group. The allylic protons and the protons on the cycloheptane (B1346806) ring would appear at higher fields.
The conformational flexibility of the seven-membered cycloheptane ring can be investigated through variable temperature NMR studies and the analysis of coupling constants. The Karplus relationship, which correlates the dihedral angle between two vicinal protons with their scalar coupling constant (³JHH), is instrumental in determining the preferred conformation of the cycloheptane ring, which can exist in several interconverting forms such as the chair and boat conformations. The anisotropic effect of the carbonyl group and the diene system can cause significant shifts in the resonances of nearby protons, providing further clues about the molecule's three-dimensional structure. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, offering definitive evidence for the stereochemical arrangement at the spiro center and the relative orientation of the two rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | 6.0 - 6.5 | d |
| H-2 | 6.8 - 7.2 | dd |
| H-4 | 6.2 - 6.7 | d |
| Allylic Protons | 2.2 - 2.8 | m |
| Cycloheptane Protons | 1.2 - 2.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C-3) | 180 - 190 |
| Vinylic Carbons | 125 - 150 |
| Spiro Carbon (C-5) | 40 - 50 |
| Allylic Carbons | 30 - 40 |
| Cycloheptane Carbons | 25 - 35 |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound, thereby confirming its structure. Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•), the mass of which corresponds to the molecular weight of the compound (176.25 g/mol ).
The fragmentation of the molecular ion is expected to be dictated by the presence of the carbonyl group, the double bonds, and the spirocyclic junction. A prominent fragmentation pathway for cyclic ketones is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In this case, cleavage of the C2-C3 or C3-C4 bond could occur. Another characteristic fragmentation is the McLafferty rearrangement, although this is less likely given the cyclic nature of the dienone system.
The presence of the spiro-fused ring system introduces unique fragmentation possibilities. Retro-Diels-Alder (RDA) reactions are common in cyclohexene-containing structures and could lead to the cleavage of the cyclohexadiene ring. nih.gov The fragmentation of the cycloheptane ring can also occur through the loss of small neutral molecules like ethene or propene. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments, providing unequivocal confirmation of the molecular formula.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion |
| 148 | [C₁₀H₁₂O]⁺• | Loss of C₂H₄ |
| 133 | [C₉H₉O]⁺ | Loss of C₃H₇ |
| 120 | [C₈H₈O]⁺• | Retro-Diels-Alder reaction |
| 92 | [C₆H₄O]⁺• | Further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Definitive Molecular Geometry and Solid-State Structure Determination
While NMR and mass spectrometry provide valuable insights into the structure and connectivity of this compound, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional molecular geometry in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.
This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the spirocyclic nature of the molecule and the geometry of the double bonds within the cyclohexadiene ring. Furthermore, X-ray crystallography would reveal the preferred conformation of the cycloheptane ring in the solid state, which is often the lowest energy conformation. researchgate.net
The packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and dipole-dipole interactions involving the carbonyl group, can also be studied. This information is crucial for understanding the physical properties of the compound in its solid form.
Table 4: Hypothetical X-ray Crystallographic Data for this compound (Note: This is a hypothetical representation of data that would be obtained from an X-ray diffraction experiment.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
Advanced Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights
Vibrational and electronic spectroscopy provide complementary information about the electronic structure and the nature of the chemical bonds within this compound.
Infrared (IR) and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The most characteristic absorption in the IR spectrum would be the strong band corresponding to the C=O stretching vibration of the conjugated ketone, typically appearing in the range of 1650-1685 cm⁻¹. The C=C stretching vibrations of the diene system would give rise to one or more bands in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the vinylic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be useful for observing the C=C stretching vibrations.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the dienone is expected to give rise to two main absorption bands. The intense π → π* transition, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, would likely appear in the shorter wavelength region of the UV spectrum. The less intense n → π* transition, corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital, would be observed at a longer wavelength, typically in the near-UV or visible region. scielo.org.za The position of these absorption maxima (λ_max) is sensitive to the extent of conjugation and the solvent polarity.
Table 5: Predicted Spectroscopic Data (IR, Raman, UV-Vis) for this compound
| Spectroscopic Technique | Characteristic Feature | Predicted Wavenumber/Wavelength |
| IR Spectroscopy | C=O Stretch | 1650 - 1685 cm⁻¹ |
| C=C Stretch | 1600 - 1650 cm⁻¹ | |
| Vinylic C-H Stretch | 3000 - 3100 cm⁻¹ | |
| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | |
| Raman Spectroscopy | C=C Stretch | 1600 - 1650 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* Transition | ~220 - 250 nm |
| n → π* Transition | ~300 - 340 nm |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations would be employed to analyze the electronic structure of Spiro[5.6]dodeca-1,4-dien-3-one. This would involve solving the Schrödinger equation for the molecule to determine its wavefunction and energy. From this, various electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonding could be elucidated. Such studies would provide fundamental insights into the molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the energetics of chemical reactions. nih.govnih.gov For this compound, DFT calculations could be used to map out the potential energy surfaces of various reactions, identifying transition states and calculating activation energies. This would be invaluable for understanding reaction mechanisms and predicting the feasibility of different chemical transformations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound. nih.gov By simulating the motion of the atoms over time, MD can reveal the different stable conformations the molecule can adopt and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.
Prediction of Spectroscopic Parameters and Molecular Properties
Computational methods are also capable of predicting various spectroscopic parameters and molecular properties. For this compound, techniques such as time-dependent DFT (TD-DFT) could be used to predict its UV-Vis spectrum. nih.gov Other properties that could be computationally predicted include infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and various thermochemical properties. nih.govepa.gov
Applications As Synthetic Intermediates and Molecular Scaffolds
Utility in the Total Synthesis of Complex Natural Products
The spirocyclic motif is a common feature in a diverse array of natural products known for their significant biological activities. rsc.orgnih.gov The construction of these all-carbon spiro-centers is a considerable challenge in synthetic chemistry. Spirocyclohexadienones, such as Spiro[5.6]dodeca-1,4-dien-3-one, represent key intermediates in strategies aimed at synthesizing these complex targets. rsc.org They serve as rigid scaffolds that can be elaborated into more complex structures, including spiroketals and other systems found in marine-derived metabolites. chim.itresearchgate.net
Synthetic strategies often involve the creation of a spirodienone core, which is then subjected to further functionalization or rearrangement to achieve the final natural product architecture. academie-sciences.fr For instance, oxidative cyclization of phenolic precursors is a common method to generate the spirodienone moiety, which can then be carried forward. mdpi.com The application of compounds like this compound provides a direct entry to this key structural motif, bypassing initial cyclization steps and offering a convergent route to complex molecular targets.
Table 1: Examples of Natural Product Classes with Spirocyclic Cores
| Natural Product Class | Core Structural Motif | Synthetic Relevance of Spirodienones |
|---|---|---|
| Spirotetronates | 1-Oxaspiro[4.5]decane | Precursors for constructing the spiro-linked carbocycle. academie-sciences.fr |
| Cephalosporolides | Spiro-tetrahydrofurofuranone | Building blocks for the spirocyclic framework. chim.it |
| Steroids | Modified spirocyclic systems | Intermediates in rearrangement reactions to form steroid-like rings. wikipedia.org |
Precursors for the Construction of Paracyclophanes and Related Bridged Systems
One of the most powerful applications of 4,4-disubstituted spirocyclohexadienones is their use in the dienone-phenol rearrangement. wikipedia.org This acid-catalyzed reaction transforms the spirodienone into a substituted phenol (B47542) through a complex skeletal reorganization. For this compound, this rearrangement provides a pathway to bridged polycyclic aromatic systems related to phenanthrenes and, by extension, precursors to paracyclophanes. wikipedia.orgrsc.org
The mechanism involves protonation of the ketone oxygen, followed by the migration of one of the C-C bonds from the spirocyclic junction. youtube.com This expansion of the six-membered ring and subsequent aromatization results in a thermodynamically stable phenolic compound with a bridged structure. The driving force for this reaction is the formation of the stable aromatic ring. youtube.comyoutube.com This strategic rearrangement effectively converts a simple spirocycle into a significantly more complex, bridged aromatic architecture, which is otherwise difficult to synthesize.
Table 2: The Dienone-Phenol Rearrangement of this compound
| Starting Material | Reagent/Condition | Key Transformation | Product Type |
|---|
Building Blocks for Novel Polycyclic and Cage Compounds
The conjugated diene system within the cyclohexadienone ring of this compound makes it an ideal substrate for cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this role, it acts as the 4π-electron component, reacting with a 2π-electron component (a dienophile) to form a new six-membered ring. youtube.com
This [4+2] cycloaddition is a powerful method for generating molecular complexity in a single step, as it forms two new carbon-carbon bonds and up to four new stereocenters with high stereocontrol. youtube.com By reacting this compound with various dienophiles (e.g., maleic anhydride, N-phenylmaleimide, or dimethyl acetylenedicarboxylate), a range of structurally diverse and rigid polycyclic and cage-like compounds can be synthesized. The spirocyclic nature of the starting material ensures that the resulting adducts have a high degree of three-dimensionality. Research on related systems has shown that spirocyclization can enhance the reactivity of dienes in Diels-Alder reactions. nih.gov
Table 3: Diels-Alder Reactions with this compound as the Diene
| Dienophile | Dienophile Type | Resulting Molecular Skeleton |
|---|---|---|
| Ethylene | Simple Alkene | Bridged Tricyclic Ketone |
| Maleic Anhydride | Activated Alkene | Fused Polycyclic Anhydride |
| Dimethyl Acetylenedicarboxylate | Alkyne | Bridged Tricyclic Diene Ketone |
Role in the Generation and Trapping of Transient Reactive Species
The electronic structure of spirocyclohexadienones makes them precursors for the generation of transient reactive species upon activation, for example by photochemical means. Photochemical studies on related compounds have shown that irradiation can induce bond homolysis, leading to the formation of intermediates such as biphenylquinones via a reactive spirocyclohexadienone species. rsc.org This demonstrates the potential of the this compound framework to access other reactive molecules that can be trapped or undergo further thermal rearrangements.
Furthermore, related six-membered ring systems can be induced to form highly reactive intermediates like cyclic allenes through base-mediated elimination reactions. rsc.org These transient allenes can be trapped in cycloaddition reactions, providing a route to complex products. rsc.org this compound and its derivatives could potentially serve as precursors in radical cascade reactions, which are used to form spirocyclic systems and involve the generation and reaction of radical intermediates. acs.orgresearchgate.net
Biological Activities and Molecular Interactions Mechanistic Focus
In Vitro Studies on Enzyme Modulation and Specific Binding Events
There is a lack of available data from in vitro studies investigating the modulatory effects of Spiro[5.6]dodeca-1,4-dien-3-one on specific enzymes. Similarly, research detailing any specific binding events with biological macromolecules has not been identified in the current body of scientific literature. Consequently, no data tables on enzyme inhibition or binding affinities can be provided.
Elucidation of Molecular Mechanisms of Action in Defined Biological Systems
The molecular mechanisms of action for this compound in any defined biological system have not been elucidated in the reviewed literature. There are no published studies focusing on its protein-ligand interactions or its involvement in specific cellular inhibition pathways. This gap in knowledge prevents a detailed discussion of its mechanistic activities.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Currently, there are no published structure-activity relationship (SAR) studies for analogs of this compound. Such studies are crucial for understanding how modifications to its chemical structure would impact its biological activity. The absence of this research indicates that the exploration of this compound as a pharmacophore or bioactive scaffold is still in its nascent stages or has not been a focus of investigation.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for High-Resolution Separation (e.g., GC-MS, HPLC)
High-resolution separation of chemical compounds is routinely achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are fundamental in analytical chemistry for isolating, identifying, and quantifying individual components within a mixture.
For the specific compound Spiro[5.6]dodeca-1,4-dien-3-one , detailed experimental conditions and results for its separation using GC-MS or HPLC have not been located in available scientific literature. While GC-MS data is available for the related saturated compound, Spiro[5.6]dodecane, this does not provide direct insight into the behavior of the dienone derivative under the same analytical conditions. The presence of the conjugated dienone system in This compound would significantly alter its chromatographic properties, including its retention time and mass spectral fragmentation pattern, compared to the saturated analog.
Similarly, specific HPLC methods for the analysis of This compound are not described in the available resources. The development of an HPLC method would require careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition to achieve optimal separation from potential impurities or other components in a mixture. The chromophore of the dienone system would allow for UV detection, a common detection method in HPLC.
Table 1: General Parameters for Chromatographic Analysis of Related Compounds
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Typically a non-polar or medium-polarity column (e.g., DB-5ms) | Reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica) columns |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | A mixture of solvents (e.g., acetonitrile, methanol, water) with potential modifiers |
| Detection | Mass Spectrometry (Electron Ionization, Chemical Ionization) | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (ESI, APCI) |
This table represents general parameters and not specific data for this compound.
Integration of Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method (e.g., GC-MS, LC-MS), are powerful tools for the analysis of complex mixtures and the detection of trace-level components. These integrated systems provide both qualitative and quantitative information about the analytes.
In the context of This compound , no specific studies detailing the use of hyphenated techniques for its analysis in complex matrices or for trace detection were identified. The application of such techniques would be essential for its detection in environmental samples, biological matrices, or as a low-level impurity in chemical synthesis.
For trace detection, techniques such as Selected Ion Monitoring (SIM) in GC-MS or Multiple Reaction Monitoring (MRM) in LC-MS/MS would offer high sensitivity and selectivity. However, without established mass spectral data and fragmentation patterns for This compound , the development of these targeted methods is not possible.
Table 2: Potential Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Potential Application |
| GC-MS | Volatility and polarity | Mass-to-charge ratio of ionized fragments | Identification and quantification in volatile matrices |
| LC-MS | Polarity and affinity | Mass-to-charge ratio of molecular ions | Analysis in non-volatile or thermally labile samples |
| LC-DAD | Polarity and affinity | UV-Vis absorbance spectrum | Quantification and purity assessment |
This table outlines potential applications and does not represent documented use for this compound.
Environmental Chemistry and Mechanistic Degradation Pathways
Photochemical Degradation Studies of Spiro[5.6]dodeca-1,4-dien-3-one in Environmental Matrices
Photochemical degradation, the breakdown of molecules by light, is a primary mechanism for the removal of organic compounds from the environment. This process can occur in the atmosphere, on the surface of water bodies, and on soil. Key parameters in these studies often include the rate of degradation, the identification of intermediate and final breakdown products, and the influence of environmental factors such as pH, temperature, and the presence of photosensitizers.
Despite the importance of such studies, a comprehensive review of the scientific literature reveals a significant gap in the knowledge concerning the photochemical degradation of this compound. At present, there are no available research findings or detailed data tables that specifically document the photochemical degradation of this compound in various environmental matrices. The synthesis of this compound has been noted in the context of synthetic methodology development. researchgate.netresearchgate.net However, its subsequent environmental fate has not been the subject of published research.
Table 1: Photochemical Degradation Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Degradation Rate | No data available | |
| Half-life in Water | No data available | |
| Half-life in Soil | No data available | |
| Half-life in Air | No data available |
Mechanistic Understanding of Biotransformation Processes
Biotransformation, the chemical alteration of substances by living organisms, is another crucial pathway for the environmental degradation of organic compounds. These processes are typically mediated by microbial enzymes and can lead to the partial or complete breakdown (mineralization) of the parent compound. Understanding the mechanisms of biotransformation is essential for assessing the environmental persistence and potential toxicity of a chemical.
Similar to the lack of photochemical data, there is currently no scientific literature available that details the biotransformation or microbial degradation of this compound. Research into the microbial metabolism of related spiro compounds exists, but specific studies on this compound have not been reported. Therefore, the enzymatic pathways, metabolic intermediates, and the types of microorganisms capable of degrading this compound remain unknown.
Table 2: Biotransformation Data for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Degrading Microorganisms | No data available | |
| Metabolic Pathways | No data available | |
| Biotransformation Products | No data available |
Future Research Directions and Emerging Opportunities
Development of Innovative Asymmetric Catalytic Methodologies for Spirodienone Synthesis
The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry. The development of novel asymmetric catalytic methods for the synthesis of spirodienones, including Spiro[5.6]dodeca-1,4-dien-3-one, is a crucial area for future research. Current efforts in asymmetric catalysis can be broadly categorized into three main areas: organocatalysis, metal catalysis, and biocatalysis. rsc.orgnih.govresearchgate.net
Future research should focus on expanding the toolbox of catalysts for the enantioselective synthesis of spirodienones. This includes the design of new chiral organocatalysts, the exploration of earth-abundant and non-toxic metal catalysts, and the engineering of enzymes with tailored substrate specificities. rsc.orgnih.govrsc.org A key goal will be to develop methodologies that are not only highly enantioselective but also atom-economical and environmentally benign.
Table 1: Comparison of Asymmetric Catalytic Methodologies for Spirodienone Synthesis
| Catalytic Approach | Advantages | Current Challenges | Future Research Focus |
| Organocatalysis | Metal-free, readily available catalysts, mild reaction conditions. researchgate.netyoutube.com | Catalyst loading can be high, substrate scope may be limited. | Design of novel chiral scaffolds, development of cascade reactions. units.it |
| Metal Catalysis | High efficiency and turnover numbers, broad substrate scope. rsc.org | Potential for metal contamination in products, use of precious metals. | Exploration of first-row transition metals, development of recyclable catalysts. |
| Biocatalysis | High enantioselectivity, mild and environmentally friendly conditions. nih.govrsc.org | Limited substrate scope, enzyme stability can be an issue. | Directed evolution of enzymes, expansion to non-natural substrates. youtube.com |
Exploration of Novel Reactivity and Rearrangement Processes
The dienone moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. A particularly interesting avenue for future research is the exploration of novel reactivity and rearrangement processes, such as sigmatropic rearrangements. numberanalytics.comlibretexts.orgoxfordsciencetrove.com
Sigmatropic rearrangements, which involve the concerted migration of a sigma-bond across a pi-system, could lead to the formation of complex and structurally diverse molecules from the spirodienone scaffold. numberanalytics.comrsc.org For instance, a nih.govnih.gov-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements, could potentially transform the spiro[5.6]dodecane framework into a new ring system with altered connectivity and stereochemistry. libretexts.org Future work in this area could involve computational studies to predict the feasibility and outcomes of such rearrangements, followed by experimental validation. The discovery of novel rearrangement pathways would not only expand the fundamental understanding of spirodienone reactivity but also provide access to new chemical space for drug discovery and materials science.
Integration of this compound into Advanced Materials Science
The rigid and three-dimensional structure of spirocyclic compounds makes them attractive building blocks for the creation of advanced materials with unique properties. Future research should explore the integration of this compound and its derivatives into various material architectures.
One promising area is the development of novel polymers. By functionalizing the spirodienone core with polymerizable groups, it may be possible to create polymers with high thermal stability, specific optical properties, or tailored microporosity. Another exciting direction is the use of spirodienone-containing ligands for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.organalis.com.my The defined geometry and potential for chiral resolution of the spiro scaffold could lead to MOFs with interesting catalytic, separation, or sensing capabilities. researchgate.netnih.gov
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Potential Properties | Future Research Directions |
| Polymers | High thermal stability, tailored refractive index, microporosity. | Synthesis and polymerization of functionalized spirodienone monomers. |
| Metal-Organic Frameworks (MOFs) | Chiral recognition, gas storage, heterogeneous catalysis. researchgate.netrsc.org | Design and synthesis of spirodienone-based linkers for MOF construction. researchgate.netanalis.com.my |
| Functional Dyes | Environmentally sensitive fluorescence, chiroptical switching. | Investigation of the photophysical properties of spirodienone derivatives. |
Identification of Undiscovered Biological Targets and Therapeutic Potential through Mechanistic Probes
Spirocyclic structures are found in numerous natural products with significant biological activity, suggesting that compounds like this compound could have untapped therapeutic potential. nih.gov Future research should focus on identifying the biological targets of this spirodienone and its derivatives to unlock their potential as therapeutic agents.
A powerful approach for target identification is the use of chemical probes. nsf.govnih.govnih.govresearchgate.net By synthesizing derivatives of this compound functionalized with reporter tags (e.g., biotin (B1667282) or a clickable alkyne), researchers can perform affinity-based pulldown experiments from cell lysates to isolate and identify binding proteins. nih.govnih.govresearchgate.netrsc.org Subsequent proteomic analysis can then reveal the specific cellular targets.
Recent studies have shown that spiro-containing compounds can act as inhibitors of various enzymes, including kinases, and as modulators of nuclear receptors. nih.govnih.govosti.govrsc.orgplos.orgnih.gov Therefore, initial screening efforts could focus on these target classes. The identification of specific biological targets will be the first step in elucidating the mechanism of action and exploring the therapeutic potential of this spirodienone scaffold in areas such as oncology, inflammation, and metabolic diseases.
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
Q. How should researchers address missing or inconsistent spectral data in structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
